molecular formula C53H49N5O4 B8065583 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

Cat. No.: B8065583
M. Wt: 820.0 g/mol
InChI Key: OXHGMTPGAFKZHK-QQVWZEJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine (CAS: 142217-80-9) is a structurally complex purine derivative that serves as a critical intermediate in the synthesis of antiviral agents, such as entecavir . Its molecular architecture features multiple benzyloxy groups, a methylenecyclopentyl moiety, and a bulky N-((4-methoxyphenyl)diphenylmethyl) (trityl) protecting group. This compound is synthesized via a multistep process involving epoxidation, benzyl protection, and methylenation, achieving a total yield of 13.7% . Its structural complexity and functional diversity make it a valuable candidate for comparative studies with related purine derivatives.

Properties

IUPAC Name

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHGMTPGAFKZHK-QQVWZEJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H49N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine, also known by its CAS number 142217-80-9, is a complex purine derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C53H49N5O4
  • Molecular Weight : 819.99 g/mol
  • Density : 1.19 g/cm³
  • LogP : 10.81 (indicating high lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been noted for its potential as an inhibitor of certain kinases and enzymes that play critical roles in cancer and viral replication processes.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antiviral Activity : Similar to other purine analogs, it may inhibit viral replication by interfering with nucleic acid synthesis.
  • Antitumor Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits replication of certain viruses
AntitumorInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in signaling

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of the compound revealed that it effectively inhibited the replication of hepatitis B virus (HBV) in vitro. The mechanism was linked to its structural similarity to nucleosides, allowing it to be incorporated into viral DNA, thereby terminating elongation.

Case Study 2: Antitumor Activity

In a recent investigation involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. The study reported a dose-dependent increase in apoptosis markers when treated with the compound, suggesting its potential as a chemotherapeutic agent.

Scientific Research Applications

Basic Information

  • CAS Number : 142217-80-9
  • Molecular Formula : C53H49N5O4
  • Molecular Weight : 819.99 g/mol
  • Appearance : White powder
  • Density : 1.19 g/cm³
  • pKa : 3.08 (predicted)

Antiviral Research

The primary application of this compound lies in its role as an impurity during the synthesis of Entecavir. Entecavir is a nucleoside analogue that inhibits the replication of the hepatitis B virus (HBV). Research indicates that the presence of impurities like 6-(Benzyloxy)-9H-purin-2-amine can affect the efficacy and safety profile of antiviral drugs . Understanding these impurities is crucial for optimizing drug formulations and ensuring patient safety.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic effects. The structural features of this compound allow for modifications that can enhance antiviral activity or reduce toxicity . Researchers are exploring derivatives of this compound to develop new antiviral agents.

Pharmacokinetics Studies

Studies focusing on the pharmacokinetics of Entecavir often evaluate the impact of impurities like 6-(Benzyloxy)-9H-purin-2-amine on drug metabolism and bioavailability. Understanding how these impurities interact with metabolic pathways can provide insights into optimizing dosing regimens and improving therapeutic outcomes .

Case Study 1: Impurity Profiling in Entecavir Production

A comprehensive study conducted on the synthesis of Entecavir highlighted the significance of monitoring impurities during production. The presence of 6-(Benzyloxy)-9H-purin-2-amine was linked to variations in yield and purity of the final product, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research into SAR has shown that modifications to compounds similar to 6-(Benzyloxy)-9H-purin-2-amine can lead to enhanced antiviral properties. By altering specific functional groups within its structure, researchers have been able to create more potent analogues that exhibit improved efficacy against HBV .

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Reference
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-trityl-9H-purin-2-amine 2-Methylenecyclopentyl, three benzyloxy groups, trityl group C₅₃H₄₉N₅O₄ 819.99 142217-80-9
9-((1R,3R,4R,7S)-7-(Benzyloxy)-1-((tert-butyl diphenylsilyloxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-2-fluoro-9H-purin-6-amine Bicyclo[2.2.1]heptane core, tert-butyl diphenylsilyloxy group, fluorine atom C₄₀H₄₂FN₅O₄Si 743.96 -
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzyl and benzylsulfanyl groups at N9 and C6 C₁₉H₁₇N₅S 355.44 -
2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Tetrahydro-2H-pyranyl group, methylamino substituent C₁₁H₁₄ClN₅O 283.71 -

Key Observations :

  • The target compound’s 2-methylenecyclopentyl core enhances steric bulk and rigidity compared to bicyclic or simple alkyl-substituted analogs .
  • The trityl group (N-((4-methoxyphenyl)diphenylmethyl)) provides steric protection during synthesis, a feature absent in compounds like 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine .
  • Fluorine substitution in analogs (e.g., 2-fluoro derivatives) improves metabolic stability but requires additional synthetic steps .

Key Observations :

  • The target compound’s low yield (13.7%) reflects challenges in stereochemical control during cyclopentyl ring formation and multiple protection/deprotection steps .
  • Simpler analogs (e.g., 9-benzyl derivatives) achieve higher yields due to fewer synthetic steps and milder conditions .
  • High-yield routes (e.g., 81–84%) often employ selective protecting groups (e.g., tert-butyl diphenylsilyl) or optimized alkylation protocols .

Preparation Methods

Activation of Zinc Powder

Zinc powder (3.8 kg) is pretreated with 10 wt% hydrochloric acid (12.5 L) to remove surface oxides, followed by sequential washing with ethanol (3.0 L) and tetrahydrofuran (4.5 L). Vacuum drying at 40 ± 2°C yields activated zinc (3 kg), critical for ensuring reaction efficiency.

Preparation of Olefination Reagent

In a 100 L reactor under inert atmosphere, activated zinc (3 kg) reacts with dibromomethane (1.3 L) and titanium tetrachloride (1140 mL) in dry tetrahydrofuran (40 L) at −70°C to −55°C. This generates a low-valent titanium-zinc complex, which facilitates subsequent cyclopropane ring formation.

Coupling with Purine Intermediate

The olefination reagent is cooled to −20–30°C, and a solution of Intermediate VIII (1.2 kg in 20 L dichloromethane) is added dropwise. After warming to 15–20°C and stirring for 180 minutes, the reaction is quenched into a bicarbonate buffer (30 L dichloromethane, 100 L water, 10 kg NaHCO₃). Isolation via centrifugal filtration and vacuum concentration yields the target compound as a yellow powder (88% yield, 93.6% purity).

Table 1: Reaction Conditions and Outcomes

ParameterValue
Temperature Range−70°C to 20°C
Key ReagentsZn, TiCl₄, CH₂Br₂
Solvent SystemTHF/DCM/Water
Yield88%
Purity (HPLC)93.6%

Alternative Approaches and Comparative Analysis

Azo Prodrug Derivatives

Research on hypoxia-selective AGT inhibitors details the synthesis of 6-benzyloxypurine azo derivatives through condensation of 2-nitroso-6-benzyloxy-9-Boc-purine with aryl amines. Although targeting pharmacologically active compounds, this work validates the stability of the benzyloxy-purine moiety under acidic conditions (CH₂Cl₂, acetic acid), informing protecting group strategies for 142217-80-9.

Critical Process Optimization Parameters

Solvent and Atmosphere Control

  • Tetrahydrofuran (THF) : Must be dried over molecular sieves (Type 4Å) to prevent side reactions with TiCl₄.

  • Inert Atmosphere : Essential for maintaining zinc reactivity; oxygen exposure reduces yield by 22–35% in scale-up trials.

Temperature Gradients

The exothermic nature of TiCl₄ addition necessitates precise cooling (−70°C to −55°C). Deviations beyond −50°C promote undesired dimerization byproducts, lowering purity to <85%.

Workup and Purification

  • Bicarbonate Quench : Neutralizes residual HCl while minimizing hydrolysis of the methylenecyclopentyl group.

  • Centrifugal Washing : Reduces solvent usage by 40% compared to traditional filtration.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 5.70 (s, CH₂O benzyl), 3.91 (s, OCH₃), and 8.51 (s, purine H-8).

  • HRMS : Calculated for C₅₃H₄₉N₅O₄ [M+H]⁺: 819.99, observed: 819.98.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows a single peak at 12.3 min, confirming >93% purity. Residual zinc and titanium are <10 ppm by ICP-OES.

Scalability and Industrial Considerations

Equipment Design

  • 100 L Reactor : Enables batch sizes up to 1.2 kg of Intermediate VIII.

  • Stainless Steel Centrifuges : Prevent contamination from titanium residues.

Cost Analysis

ComponentCost per Batch (USD)
Zinc Powder420
TiCl₄1,150
Solvents980
Total2,550

Yield optimization reduces per-kilogram costs from $12,400 (lab-scale) to $5,920 (pilot-scale) .

Q & A

Q. Table 1. Key Synthetic Parameters for Purine Derivatives

StepConditionsYieldReference
Benzyl ProtectionNaH, DMSO, 100°C, 16 h70%
Cyclopentyl CouplingMicrowave, 150°C, EtOH, 30 min33–70%
PurificationFlash Chromatography (Hexanes:EtOAc)>95%

Q. Table 2. SAR Trends for Antimicrobial Activity

Substituent at C6MIC (S. aureus)Key Observation
Benzyloxy8 µg/mLOptimal balance of hydrophobicity
4-Methoxyphenyl16 µg/mLReduced activity due to steric hindrance
Phenethyl32 µg/mLPoor membrane penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.